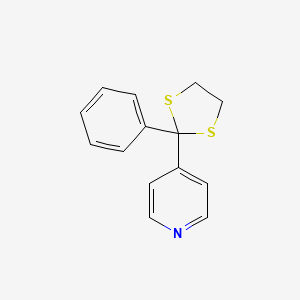
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 2-phenyl-1,3-dithiolan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine typically involves the reaction of pyridine derivatives with phenyl-substituted dithiolanes. One common method includes the nucleophilic substitution of pyridine N-oxides with phenyl-substituted dithiolanes under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Triethylamine, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms.
Aplicaciones Científicas De Investigación
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(1,3-Dithiolan-2-yl)phenyl)-1,3-dithiolane
- 4-(1,3-Dithiolan-2-yl)phenol
- 2-(2-Phenyl-2H-1,2,4-triazol-3-yl)pyridine
Uniqueness
4-(2-Phenyl-1,3-dithiolan-2-yl)pyridine is unique due to its combination of a pyridine ring with a phenyl-substituted dithiolane group. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
Propiedades
Número CAS |
84811-68-7 |
|---|---|
Fórmula molecular |
C14H13NS2 |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
4-(2-phenyl-1,3-dithiolan-2-yl)pyridine |
InChI |
InChI=1S/C14H13NS2/c1-2-4-12(5-3-1)14(16-10-11-17-14)13-6-8-15-9-7-13/h1-9H,10-11H2 |
Clave InChI |
FPGABVLSFYKHPP-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)(C2=CC=CC=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


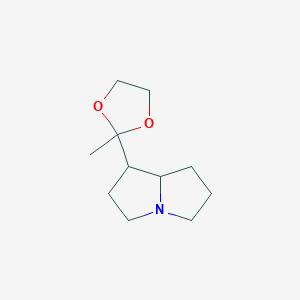
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
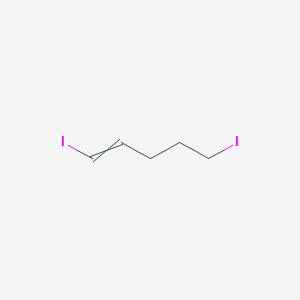
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)

![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)
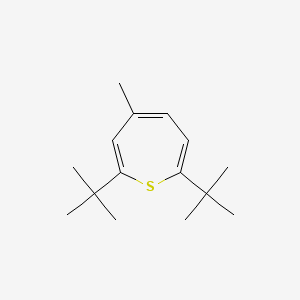

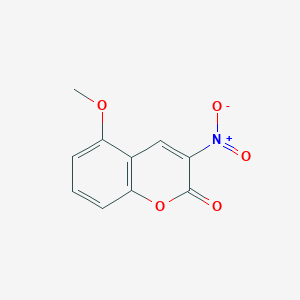

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)

